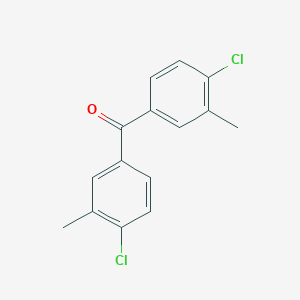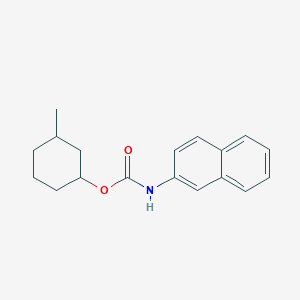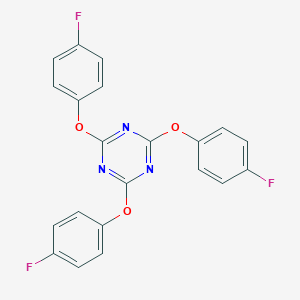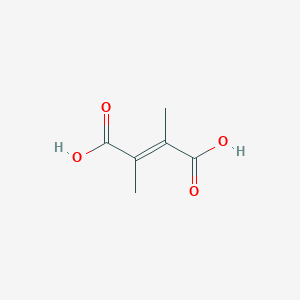![molecular formula C17H23N3O3 B253657 N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide](/img/structure/B253657.png)
N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents for this step include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Attachment of the Isobutoxyphenyl Group: : The isobutoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting a suitable phenol derivative with an alkyl halide, such as isobutyl bromide, in the presence of a base like potassium carbonate (K₂CO₃).
-
Formation of the Pentanamide Group: : The final step involves the formation of the pentanamide group through an amidation reaction. This can be achieved by reacting the oxadiazole intermediate with pentanoyl chloride in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the oxadiazole ring or other functional groups.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Bases: Potassium carbonate (K₂CO₃), triethylamine (TEA)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
-
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing oxadiazole rings, which are known for their stability and electronic properties.
-
Biology: : In biological research, the compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
-
Medicine: : The compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
-
Industry: : In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide exerts its effects would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The oxadiazole ring and isobutoxyphenyl group could play crucial roles in binding to these targets and influencing their activity.
相似化合物的比较
Similar Compounds
- N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
- N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
- N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
Uniqueness
N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide is unique due to the presence of the isobutoxy group, which may confer distinct steric and electronic properties compared to its methoxy, ethoxy, or propoxy analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research and industrial applications.
属性
分子式 |
C17H23N3O3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]pentanamide |
InChI |
InChI=1S/C17H23N3O3/c1-4-5-6-15(21)18-17-16(19-23-20-17)13-7-9-14(10-8-13)22-11-12(2)3/h7-10,12H,4-6,11H2,1-3H3,(H,18,20,21) |
InChI 键 |
UMZVNGIBBITKAW-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OCC(C)C |
规范 SMILES |
CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B253590.png)


![N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide](/img/structure/B253610.png)

![N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B253617.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B253623.png)
![5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B253624.png)
